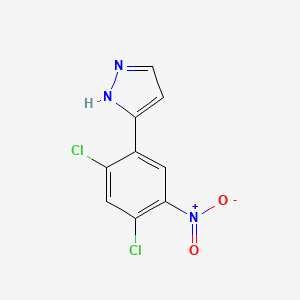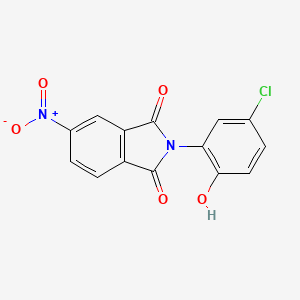![molecular formula C16H14N4OS B5782137 3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)
3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins in the target organism. For example, in bacteria, this compound has been found to inhibit the activity of DNA gyrase, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. It has been found to exhibit significant antioxidant activity, which may be attributed to its ability to scavenge free radicals. It has also been reported to have anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is its diverse biological activities. This compound has been found to exhibit antibacterial, antifungal, antiviral, anticancer, insecticidal, and herbicidal activities, making it a potential candidate for a wide range of applications.
However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This may make it difficult to dissolve the compound in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide. One of the potential directions is the development of new drugs based on this compound. Its diverse biological activities make it a potential candidate for the development of new antibiotics, antifungals, antivirals, and anticancer drugs.
Another potential direction is the development of new pesticides based on this compound. Its insecticidal and herbicidal activities make it a potential candidate for the development of new pesticides that are more effective and environmentally friendly than existing ones.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. This will help to identify new targets for drug development and to better understand the potential applications of this compound in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has diverse biological activities and potential applications in various fields. The synthesis method of this compound is efficient and reproducible, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of this compound and to develop new drugs and pesticides based on it.
Synthesis Methods
The synthesis of 3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide involves the reaction of 4-pyridinecarboxylic acid hydrazide with phenyl isothiocyanate in the presence of triethylamine. The resulting product is then reacted with 3-bromopropanoic acid to obtain the final compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Scientific Research Applications
3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been found to exhibit significant antibacterial, antifungal, and antiviral activities. It has also been reported to have anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
In addition to its medicinal applications, this compound has also been studied for its potential use in the field of agriculture. It has been found to exhibit insecticidal and herbicidal activities, making it a potential candidate for the development of new pesticides.
properties
IUPAC Name |
3-phenyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-14(7-6-12-4-2-1-3-5-12)18-16-20-19-15(22-16)13-8-10-17-11-9-13/h1-5,8-11H,6-7H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTRMSKWDPSJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)
![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)

![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)
![5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5782105.png)






